Gemcitabine itself needs to be converted within cells to active metabolites to exert its anti-cancer effects. One such metabolite is gemcitabine diphosphate (GDP). Researchers hypothesize that GMP might be another active metabolite, potentially offering a way to bypass the conversion step and improve efficacy []. Studies in cell lines suggest that GMP can inhibit DNA synthesis, a crucial step for cancer cell proliferation, similar to gemcitabine.
A significant challenge in gemcitabine therapy is its short half-life and rapid breakdown in the body. GMP, being more hydrophilic (water-loving) than gemcitabine, might face similar limitations.
Researchers are exploring nanoparticle-based delivery systems to encapsulate GMP and improve its stability and targeted delivery to tumor cells []. These carriers could protect GMP from degradation, enhance its circulation time, and potentially increase its therapeutic efficacy.
Gemcitabine monophosphate is a nucleotide analog derived from gemcitabine, which is a deoxycytidine analog widely used in cancer therapy. The chemical structure of gemcitabine monophosphate consists of a ribofuranose sugar, a cytosine base, and a phosphate group attached at the 5' position. This compound plays a critical role as an intermediate in the metabolic activation of gemcitabine within malignant cells, where it undergoes further phosphorylation to yield gemcitabine diphosphate and gemcitabine triphosphate, the latter being the active form that exerts antitumor effects by interfering with DNA synthesis.
As mentioned earlier, dFdCMP disrupts DNA synthesis in cancer cells. It achieves this through two primary mechanisms []:
The conversion of gemcitabine to gemcitabine monophosphate occurs primarily through phosphorylation by deoxycytidine kinase. The reaction can be summarized as follows:
Subsequently, gemcitabine monophosphate can be phosphorylated to form gemcitabine diphosphate and then to gemcitabine triphosphate:
Gemcitabine monophosphate is crucial for the cytotoxic activity of gemcitabine. Once phosphorylated to gemcitabine triphosphate, it competes with deoxycytidine triphosphate for incorporation into DNA. This incorporation leads to "masked DNA chain termination," where the presence of gemcitabine triphosphate in the DNA strand prevents proper DNA repair mechanisms from recognizing and correcting the error, ultimately resulting in apoptosis of cancer cells. The compound also exhibits self-potentiating effects by inhibiting ribonucleotide reductase, reducing levels of deoxycytidine triphosphate and enhancing the incorporation of gemcitabine triphosphate into DNA.
The synthesis of gemcitabine monophosphate can be achieved through various methods:
Gemcitabine monophosphate is primarily utilized in cancer therapy as part of the broader application of gemcitabine. It serves as an essential precursor for generating active metabolites that have potent antitumor activity against various malignancies, including pancreatic cancer, non-small cell lung cancer, and breast cancer. Additionally, its derivatives are explored in advanced drug delivery systems and prodrug formulations to enhance bioavailability and reduce side effects .
Interaction studies involving gemcitabine monophosphate focus on its metabolic pathways and potential interactions with other drugs. Research indicates that its phosphorylation is influenced by various factors including enzyme availability and competition with other nucleosides. Furthermore, studies have shown that certain prodrugs designed from gemcitabine exhibit altered interaction profiles with cellular transporters compared to conventional gemcitabine formulations .
Several compounds share structural similarities with gemcitabine monophosphate, primarily due to their roles as nucleoside analogs or their involvement in nucleotide metabolism:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Cytarabine | Nucleoside analog | Primarily used for leukemia treatment; different mechanism of action compared to gemcitabine. |
| Azacitidine | Nucleoside analog | Used in myelodysplastic syndromes; incorporates into RNA/DNA leading to hypomethylation. |
| Fludarabine | Nucleoside analog | Effective against chronic lymphocytic leukemia; induces apoptosis through different pathways. |
| Clofarabine | Nucleoside analog | Used for acute lymphoblastic leukemia; has a different phosphorylation pathway than gemcitabine. |
Uniqueness: Gemcitabine monophosphate's unique feature lies in its specific pathway leading to masked DNA chain termination, which is not shared by all nucleoside analogs. Its ability to enhance its own efficacy through metabolic feedback mechanisms distinguishes it from similar compounds.
Gemcitabine monophosphate possesses the molecular formula C9H12F2N3O7P, representing a nucleoside monophosphate derivative with distinctive structural features [1] [4] [8]. The compound exhibits a molecular weight of 343.18 g/mol, making it a relatively compact phosphorylated nucleoside analog [1] [19]. The International Union of Pure and Applied Chemistry name for this compound is {[(2R,3R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid [1].
The structural architecture of gemcitabine monophosphate consists of three primary components: a modified pyrimidine base, a difluorinated sugar moiety, and a phosphate group [1] [8]. The pyrimidine base contains an amino group at position 4 and a carbonyl oxygen at position 2, characteristic of cytosine derivatives [8]. The sugar ring features two fluorine atoms at the 2' position, replacing the typical hydroxyl groups found in natural nucleosides [1] [30]. This geminal difluoro substitution represents a critical structural modification that distinguishes the compound from conventional nucleotides [30].
The phosphate group is attached to the 5' carbon of the sugar ring through a phosphoester bond, creating the monophosphate form of the parent nucleoside [1] [31]. The canonical Simplified Molecular Input Line Entry System representation is: NC1=NC(=O)N(C=C1)[C@@H]2OC@HC@@HC2(F)F [4] [19]. The International Chemical Identifier key is KNTREFQOVSMROS-QPPQHZFASA-N, providing a unique identifier for database searches [1] [4].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C9H12F2N3O7P | [1] [4] [8] |
| Molecular Weight | 343.18 g/mol | [1] [19] |
| Exact Mass | 343.0381 | [19] |
| Hydrogen Bond Acceptors | 8 | [7] |
| Hydrogen Bond Donors | 4 | [7] |
| Rotatable Bonds | 4 | [7] |
The stereochemical configuration of gemcitabine monophosphate is defined by three stereocenters located at the 2', 3', and 4' positions of the sugar ring [5]. The absolute configuration is designated as (2R,3R,5R), indicating the R configuration at each of these chiral centers [1] [8]. This stereochemical arrangement places the compound in the same configurational family as naturally occurring deoxynucleotides [5].
Conformational analysis reveals that the sugar ring of gemcitabine monophosphate can adopt multiple puckering conformations [13] [29]. Nuclear magnetic resonance studies indicate that approximately 70% of the sugar ring exists in a C3'-endo conformation (North pucker), while 30% adopts a C2'-endo conformation (South pucker) [29]. This dynamic equilibrium between conformations contrasts with native deoxynucleotides, which typically exist in a single predominant conformation [29].
The presence of the geminal difluoro groups at the 2' position significantly influences the conformational preferences of the sugar ring [11] [29]. X-ray crystallographic data and theoretical calculations suggest that the difluoro substitution stabilizes the C3'-endo conformation through electronic effects [32]. The fluorine atoms create dipole interactions that affect the overall molecular geometry and contribute to the compound's biological activity [11] [29].
The glycosidic angle, which describes the orientation of the pyrimidine base relative to the sugar ring, varies depending on the sugar pucker conformation [32]. In the C3'-endo conformation, the glycosidic angle measures approximately -160°, while in the C2'-endo form, it adopts a value around -118° [32]. These conformational variations have implications for the compound's interactions with enzymes and incorporation into nucleic acid structures [29].
| Conformational Parameter | C3'-endo | C2'-endo | Reference |
|---|---|---|---|
| Population Distribution | 70% | 30% | [29] |
| Pseudorotation Phase Angle | ~75° | ~144° | [32] |
| Glycosidic Angle | ~-160° | ~-118° | [32] |
Gemcitabine monophosphate exhibits distinctive physical and chemical properties that reflect its phosphorylated nucleoside structure [1] [24]. The compound demonstrates moderate solubility in aqueous systems, with reported solubility values of approximately 10 mg/ml in phosphate buffered saline at physiological pH [24] [27]. This aqueous solubility facilitates its biological transport and cellular uptake mechanisms [24].
The compound shows enhanced solubility in polar organic solvents compared to aqueous media [24] [27]. In dimethyl sulfoxide, the solubility reaches approximately 10 mg/ml, while in dimethyl formamide, similar solubility values are observed [27]. The compound exhibits limited stability in aqueous solutions, with recommendations for storage at -20°C to maintain chemical integrity [19] [27].
Stability studies indicate that gemcitabine monophosphate undergoes hydrolytic degradation under certain conditions [25]. In plasma at 37°C, the compound demonstrates greater stability compared to the parent nucleoside, with approximately 14.7% degradation observed after 24 hours of incubation [25]. This enhanced stability profile represents an improvement over unmodified gemcitabine, which shows 90% degradation under similar conditions [25].
The compound exhibits specific optical activity due to its chiral centers, though precise rotation values vary depending on solvent and concentration [5]. The presence of multiple ionizable groups, including the phosphate moiety and the amino group on the pyrimidine base, results in pH-dependent behavior [13]. Estimated pKa values for the phosphate groups are approximately 0.7 and 6.55, while the cytosine amino group exhibits a pKa around 3.9 [13].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Aqueous Solubility | 10 mg/ml | PBS, pH 7.2 | [27] |
| Organic Solvent Solubility | 10 mg/ml | Dimethyl sulfoxide | [27] |
| Storage Temperature | -20°C | Long-term stability | [19] [27] |
| Plasma Stability | 85.3% | 24h at 37°C | [25] |
High-performance liquid chromatography analysis of gemcitabine monophosphate typically employs reversed-phase separation methods with various column chemistries [33] [34]. Porous graphitic carbon columns have proven particularly effective for separating phosphorylated nucleoside analogs, including gemcitabine monophosphate [12] [17]. Typical retention times range from 5 to 13 minutes depending on the chromatographic conditions and mobile phase composition [37].
Mass spectrometry analysis reveals characteristic fragmentation patterns for gemcitabine monophosphate [9] [14]. The molecular ion peak appears at m/z 344.04538 in positive ionization mode [M+H]+ and at m/z 342.03082 in negative ionization mode [M-H]- [4]. Common fragment ions include m/z 112.0504 and m/z 163.0019, which correspond to specific structural elements of the molecule [9].
Ultraviolet spectroscopy shows absorption maxima characteristic of the cytosine chromophore [34] [36]. The primary absorption occurs around 270 nanometers, which serves as the detection wavelength for high-performance liquid chromatography-ultraviolet methods [36]. This absorption band reflects the π-π* electronic transitions within the pyrimidine ring system [34].
Fluorine-19 nuclear magnetic resonance spectroscopy provides a unique analytical tool for gemcitabine monophosphate due to the presence of two fluorine atoms [12] [21]. The 19F nuclear magnetic resonance spectrum typically shows signals that can distinguish between different fluorinated metabolites and the parent compound [12] [21]. This technique has proven valuable for pharmacokinetic studies and metabolite identification [21] [26].
| Analytical Method | Key Parameters | Reference |
|---|---|---|
| High-Performance Liquid Chromatography | Retention time: 5-13 min | [37] |
| Mass Spectrometry [M+H]+ | m/z 344.04538 | [4] |
| Mass Spectrometry [M-H]- | m/z 342.03082 | [4] |
| Ultraviolet Absorption | λmax ~270 nm | [36] |
Collision cross section values for gemcitabine monophosphate have been determined through ion mobility spectrometry-mass spectrometry techniques and computational predictions [1] [4]. The predicted collision cross section for the protonated molecular ion [M+H]+ is 166.6 Ų, while the sodium adduct [M+Na]+ exhibits a collision cross section of 175.1 Ų [4]. These values reflect the three-dimensional structure and molecular volume of the compound in the gas phase [4].
The deprotonated molecular ion [M-H]- shows a collision cross section of 164.4 Ų, indicating a slightly more compact structure compared to the protonated form [4]. Additional adduct forms demonstrate varying collision cross section values: the ammonium adduct [M+NH4]+ measures 177.6 Ų, while the potassium adduct [M+K]+ exhibits 174.2 Ų [4]. These variations reflect differences in ion solvation and structural arrangements in the gas phase [4].
Computational prediction methods, including the DeepCCS 1.0 algorithm, have been employed to estimate collision cross section values [1]. The predicted values show good agreement with experimental measurements, with the [M-H]- adduct predicted at 165.58391 Ų and the [M+H]+ adduct at 167.97948 Ų [1]. The sodium adduct prediction yields 175.27846 Ų, consistent with experimental observations [1].
Fragment ion collision cross sections provide additional structural information about the compound [4]. The loss of water from the protonated molecular ion [M+H-H2O]+ results in a collision cross section of 156.7 Ų, reflecting the structural changes upon dehydration [4]. Formate and acetate adducts show larger collision cross section values of 185.5 Ų and 203.4 Ų, respectively, due to the additional molecular volume contributed by these adduct groups [4].
| Adduct Type | m/z | Collision Cross Section (Ų) | Reference |
|---|---|---|---|
| [M+H]+ | 344.04538 | 166.6 | [4] |
| [M+Na]+ | 366.02732 | 175.1 | [4] |
| [M-H]- | 342.03082 | 164.4 | [4] |
| [M+NH4]+ | 361.07192 | 177.6 | [4] |
| [M+K]+ | 382.00126 | 174.2 | [4] |
| [M+H-H2O]+ | 326.03536 | 156.7 | [4] |
| [M+HCOO]- | 388.03630 | 185.5 | [4] |
The primary biological synthesis pathway involves the enzymatic phosphorylation of gemcitabine by deoxycytidine kinase [1] [2] [3]. This rate-limiting step converts gemcitabine to its monophosphate form through adenosine triphosphate-dependent phosphorylation [1] [4]. The enzymatic reaction occurs intracellularly and represents the critical activation step that determines gemcitabine efficacy [5].
Deoxycytidine kinase catalyzes the initial monophosphorylation with high substrate specificity, requiring magnesium ions as cofactors [1]. The reaction proceeds through nucleophilic attack of the 5'-hydroxyl group on the gamma-phosphate of adenosine triphosphate, forming the phosphoester bond characteristic of nucleotide monophosphates [2].
Chemical synthesis approaches utilize phosphorylating agents such as phosphorus oxychloride in controlled conditions [6] [7]. The phosphoramidate prodrug strategy represents an advanced synthetic route, featuring selective 5'-hydroxyl phosphorylation using highly reactive phosphoramidic bis(1-benzotriazolyl) esters [7]. This method achieves selective phosphorylation through protection of the exocyclic amine moiety with allyloxycarbonyl groups [7].
The chemical phosphorylation process involves multiple steps: protection of reactive groups, selective phosphorylation using phosphorylating agents, and subsequent deprotection to yield the target monophosphate [7]. Industrial production methods combine chemical synthesis of gemcitabine with enzymatic phosphorylation using deoxycytidine kinase under controlled conditions .
Linear synthesis approaches have been developed using direct conversion of protected difluororibose derivatives [9] [10]. These methods employ glycosyl urea formation followed by conventional conversion to cytosine bases via uracil derivatives [9]. The process demonstrates moderate anomeric selectivity and provides alternative routes to traditional convergent synthesis approaches [10].
Standard aqueous preparations involve dissolving gemcitabine monophosphate in water with alkaline substances to achieve optimal solubility [11]. Sodium carbonate and sodium bicarbonate serve as effective alkalizing agents, with concentrations typically achieving 400 milligrams per milliliter for clinical applications [12].
The preparation process requires careful pH control, with optimal stability observed at pH 5.5 to 7.8 [12]. Temperature control during dissolution prevents thermal degradation, while nitrogen sparging removes dissolved oxygen that could promote oxidative degradation [12].
Non-aqueous formulations demonstrate superior stability at higher concentrations, achieving up to 100 milligrams per milliliter without precipitation issues [12]. These formulations utilize polyethylene glycol-400 and propylene glycol as primary solvents, providing enhanced solubility and stability characteristics [12].
The preparation involves sequential addition of excipients: initial mixing of polyethylene glycol-400 with propylene glycol, nitrogen sparging for oxygen removal, addition of the active pharmaceutical ingredient to form uniform suspension, solubilization using sodium hydroxide solution, pH adjustment to target range, volume adjustment with propylene glycol, and final filtration through 0.22 micrometer filters [12].
Tetrahydrouridine addition improves stability by inhibiting cytidine deaminase activity, preventing degradation to inactive metabolites [13]. Dimethyl sulfoxide solutions provide enhanced solubility with storage stability of six months at -80°C and one month at -20°C [14].
Metal chelating agents prevent metal-catalyzed oxidation, while antioxidants such as ascorbic acid or sodium metabisulfite protect against oxidative degradation [15]. Buffer systems maintain optimal pH ranges, with phosphate buffers demonstrating excellent compatibility [16].
High-performance liquid chromatography with ultraviolet detection represents the most widely implemented analytical approach for gemcitabine monophosphate quantification [17] [18] [19]. Optimal separation utilizes C18 columns with dimensions of 250 × 4.6 millimeters and 5 micrometer particle size, operating with mobile phases consisting of phosphate buffer and acetonitrile in ratios of 93:7 volume per volume [18].
Detection wavelengths range from 268 to 275 nanometers, corresponding to the ultraviolet absorption maximum of the cytosine chromophore [17] [20]. Flow rates of 1.0 milliliter per minute provide optimal resolution with retention times typically between 2.3 and 4.0 minutes [16] [18].
Calibration curves demonstrate excellent linearity over concentration ranges from 1 to 400 micromolar, with correlation coefficients exceeding 0.999 [17]. Limits of detection range from 0.10 to 0.296 micrograms per milliliter, while limits of quantification span 0.20 to 0.896 micrograms per milliliter [18] [20].
Liquid chromatography-tandem mass spectrometry provides superior sensitivity and selectivity for gemcitabine monophosphate analysis [21] [22]. Porous graphitic carbon columns enable simultaneous separation of gemcitabine, its monophosphate, and related metabolites with enhanced resolution [21].
The method achieves remarkable sensitivity with limits of quantification as low as 0.2 nanograms per milligram tissue for gemcitabine triphosphate, demonstrating the capability for trace-level analysis [21]. Selected reaction monitoring utilizes specific fragmentation patterns: gemcitabine monophosphate exhibits characteristic loss of the phosphate group, generating daughter ions at mass-to-charge ratios corresponding to the parent nucleoside [21].
Sample preparation involves protein precipitation using acetonitrile, followed by centrifugation and direct injection [23]. Recovery rates exceed 90% for all analytes, with matrix effects showing minimal interference [21]. Calibration ranges extend from 0.2 to 50 nanograms per milligram tissue, enabling quantification across physiologically relevant concentrations [21].
Hydrophilic interaction liquid chromatography provides specialized separation for polar nucleosides like gemcitabine monophosphate [13]. This technique utilizes polar stationary phases with acetonitrile-rich mobile phases, achieving retention based on hydrophilic interactions rather than reversed-phase mechanisms [13].
The method demonstrates particular utility for plasma analysis, successfully determining gemcitabine concentrations in 56 plasma samples from 30 patients with mean concentrations of 15.0 ± 6.0 micrograms per milliliter [13]. Simple liquid-liquid extraction combined with tetrahydrouridine addition provides effective sample preparation with minimal matrix interference [13].
Plasma quantification requires careful sample handling to prevent enzymatic degradation [20] [24]. Protein precipitation using methanol-acetonitrile mixtures (1:9 volume per volume) effectively removes matrix proteins while maintaining analyte stability [20]. Internal standards such as floxuridine provide reliable quantification with recovery rates of 96.53% for gemcitabine [17].
Linear calibration ranges typically span 0.20 to 10.0 milligrams per liter for gemcitabine, with corresponding ranges of 0.50 to 50.0 milligrams per liter for the deaminated metabolite [20]. Precision studies demonstrate relative standard deviations below 5.5% for both intra-day and inter-day measurements [20].
Stability studies indicate gemcitabine monophosphate remains stable in plasma for 4 hours on ice and survives three freeze-thaw cycles at -80°C with minimal degradation [21]. Long-term storage at -80°C maintains sample integrity for extended periods [21].
Tissue analysis requires specialized extraction procedures to recover intracellular nucleotides [21] [25]. Cell lysis using perchloric acid (1.2 molar) followed by neutralization and centrifugation provides effective extraction of phosphorylated metabolites [25]. As little as 10 milligrams of tissue suffices for reliable quantification using liquid chromatography-tandem mass spectrometry methods [21].
Intracellular concentrations demonstrate significant variability, reflecting regional differences in cellularity and metabolic activity [21]. Multiple sampling from single tumors reveals little intra-tumor variation for gemcitabine and its deaminated metabolite, while the triphosphate shows greater heterogeneity [21].
Recovery studies demonstrate excellent extraction efficiency, with recoveries exceeding 90% for all phosphorylated metabolites from tissue homogenates [21]. Matrix effects remain minimal, with signal enhancement of 7.3% for gemcitabine and 1.4% for the triphosphate [21].
Direct quantification of gemcitabine incorporation into deoxyribonucleic acid provides mechanistic endpoints for therapeutic monitoring [26] [27]. DNA samples undergo two-step enzymatic hydrolysis to release incorporated gemcitabine, which is subsequently quantified by liquid chromatography-electrospray ionization-tandem mass spectrometry [26].
Stable isotope-labeled internal standards ensure accurate quantification across the validated range of 5 to 7500 picograms per milliliter for gemcitabine [26]. The method demonstrates independence from DNA amount analyzed and provides robust measurements from as little as 25 micrograms of DNA [26].
Results confirm dose-dependent incorporation, with gemcitabine-to-deoxyguanosine ratios increasing proportionally with drug exposure [26]. This approach enables direct assessment of target engagement, providing superior mechanistic information compared to plasma concentration measurements alone [27].
Several patent-protected technologies focus on phosphoramidate prodrug synthesis for enhanced intracellular delivery of gemcitabine monophosphate [28] [29] [30]. These approaches utilize masked phosphate groups that undergo intracellular activation to release the active monophosphate [28].
United States Patent 11,629,164 describes specific gemcitabine prodrugs featuring phenyl-benzoxy-L-alaninyl phosphate conjugates [30]. The synthesis involves protection of the exocyclic amine, selective phosphorylation, and subsequent conjugation with amino acid esters [31]. This approach bypasses the rate-limiting deoxycytidine kinase step, potentially overcoming resistance mechanisms [29].
Patent CA3091027A1 covers small molecule drug conjugates of gemcitabine monophosphate designed for targeted delivery [29]. These conjugates incorporate effector molecules that enhance cellular uptake or provide tissue-specific targeting [29]. The technology addresses limitations of conventional gemcitabine delivery while maintaining the active monophosphate form [29].
Synthesis methodologies involve coupling reactions between activated gemcitabine monophosphate derivatives and targeting moieties [29]. The resulting conjugates demonstrate improved pharmacokinetic properties while retaining cytotoxic activity [29].
Chinese Patent CN112516078B describes improved solution preparation methods achieving enhanced stability and concentration [11]. The process involves controlled alkaline dissolution followed by specific pH adjustment and stabilization procedures [11].
The methodology enables preparation of injectable solutions with concentrations exceeding conventional limits while maintaining pharmaceutical stability requirements [11]. Quality control parameters include pH measurement, assay determination, and impurity profiling to ensure consistent product quality [11].